(2-Methylcyclopropyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclopropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-3-2-4(3)7-5(6)8/h3-4H,2H2,1H3,(H3,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADUMUIRVXADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylcyclopropyl)thiourea can be synthesized through the reaction of 2-methylcyclopropylamine with carbon disulfide in the presence of a base, followed by the addition of an acid to form the thiourea derivative. The reaction typically proceeds as follows:
- 2-Methylcyclopropylamine is reacted with carbon disulfide in an aqueous medium.
- A base, such as sodium hydroxide, is added to facilitate the formation of the intermediate dithiocarbamate.
- The intermediate is then treated with an acid, such as hydrochloric acid, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3.1. Reduction Reactions
Thioureas can act as reducing agents. For example, thiourea is used in the reductive workup of ozonolysis to convert ozonides into carbonyl compounds .
3.3. Complexation and Catalysis
Thioureas can form complexes with metal ions and act as ligands in coordination chemistry. They are also used as organocatalysts in asymmetric synthesis due to their ability to form hydrogen bonds and participate in non-covalent interactions .
Potential Reactions of (2-Methylcyclopropyl)thiourea
While specific data on This compound is not available, it is likely to participate in similar reactions as other thiourea derivatives. This includes:
-
Nucleophilic Addition : It could react with electrophiles such as alkyl halides or carbonyl compounds.
-
Cyclization Reactions : It might be used as an intermediate in the synthesis of heterocyclic compounds.
-
Complexation : It could form complexes with metal ions due to its sulfur and nitrogen atoms.
Data Tables
| Method | Reactants | Conditions | Product |
|---|---|---|---|
| Nucleophilic Addition | Amine + Isothiocyanate | Room Temperature, Solvent (e.g., THF) | Thiourea Derivative |
| Condensation | Acid Chloride + Ammonium Thiocyanate | Anhydrous Acetone | Isothiocyanate Intermediate |
| Cyclization | Isothiocyanate + Heterocyclic Amine | Presence of Base (e.g., Pyridine) | Heterocyclic Compound |
This table represents common methods used in the synthesis of thiourea derivatives and related heterocyclic compounds.
Scientific Research Applications
Chemical Applications
Synthesis of Organosulfur Compounds
(2-Methylcyclopropyl)thiourea serves as an intermediate in the synthesis of more complex organosulfur compounds. Its unique structure allows for the formation of various derivatives that can be utilized in organic synthesis processes. Thioureas are known for their role in generating heterocycles, which are valuable in pharmaceuticals and agrochemicals .
Catalysis
Thiourea derivatives, including this compound, have been employed as organocatalysts in various reactions. They facilitate chemical transformations through hydrogen-bonding interactions, enhancing reaction rates and selectivity without the need for metal catalysts .
Biological Applications
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its mechanism involves binding to specific enzymes, potentially altering their activity and impacting various biochemical pathways. This property is critical for developing therapeutic agents targeting specific diseases .
Antimicrobial Activity
Studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. faecalis | 40 µg/mL | |
| P. aeruginosa | 50 µg/mL | |
| S. typhi | 30 µg/mL | |
| K. pneumoniae | 19 µg/mL |
Medicinal Applications
Anticancer Properties
The potential anticancer activity of this compound has been a focus of recent studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth .
Case Study: Anticancer Activity
In a study evaluating the efficacy of thiourea derivatives against cancer cell lines, this compound exhibited IC50 values ranging from 7 to 20 µM across different cancer types, indicating its potential as a therapeutic agent .
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Pancreatic carcinoma | 14 | |
| Prostate carcinoma | 10 | |
| Breast carcinoma | 12 |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized as a precursor in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for producing compounds with specific functionalities required in various applications .
Mechanism of Action
The mechanism of action of (2-Methylcyclopropyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects are mediated through pathways involving sulfur-containing functional groups, which play a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Properties
Thiourea derivatives vary widely based on their substituents. Key comparisons include:
Key Observations :
- Aromatic substituents (e.g., benzoyl, phenyl) improve binding to hydrophobic enzyme pockets, as seen in EGFR inhibition studies .
Anticancer Potential
- N-Benzoyl-N'-phenylthiourea derivatives inhibit EGFR tyrosine kinase, a key target in cancer therapy, with IC₅₀ values comparable to clinical inhibitors like Sorafenib .
- Amino acid thioureas (M1/M2) exhibit anti-amoebic activity (IC₅₀: 12–18 μM against Acanthamoeba), outperforming chlorhexidine .
- Phenylthiourea analogs show lower activity (49.7% inhibition) than urea analogs (76.3%) in certain assays, highlighting the impact of sulfur substitution .
Implications for this compound :
The strained cyclopropane ring may modulate interactions with intracellular targets (e.g., transport proteins or kinases) differently than aromatic or hydrophilic groups. Its lipophilicity could favor penetration into lipid-rich tumor microenvironments but may require formulation adjustments for bioavailability.
Physicochemical Properties
| Property | This compound | Phenylthiourea | Amino Acid Thiourea (M1/M2) |
|---|---|---|---|
| LogP | High (predicted) | Moderate | Low (hydrophilic moieties) |
| Solubility | Low in water | Low | Moderate in aqueous buffers |
| Thermal Stability | Moderate (cyclopropane strain) | High | Variable |
Notes:
- Amino acid derivatives improve aqueous solubility and receptor selectivity due to hydrophilic groups .
- Cyclopropane’s strain may reduce thermal stability compared to unstrained analogs .
Biological Activity
(2-Methylcyclopropyl)thiourea is a compound that belongs to the thiourea class, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Overview of Thiourea Compounds
Thioureas are organic compounds characterized by the presence of a thiourea functional group (R1R2NCS). They have been extensively studied due to their potential applications in medicinal chemistry, particularly as antibacterial and anticancer agents. The unique structural properties of thioureas allow them to interact with biological targets effectively.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiourea derivatives, including this compound.
- Mechanism of Action : Thioureas exhibit their antibacterial effects primarily by disrupting bacterial cell membranes and inhibiting key enzymes involved in bacterial metabolism. For instance, molecular docking studies have shown that certain thiourea derivatives can bind effectively to the active sites of bacterial enzymes such as enoyl-ACP reductase (FabI), leading to reduced bacterial viability .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various thiourea derivatives have been reported. For example, compounds similar to this compound have shown MIC values ranging from 135 µg/mL to 145 µg/mL against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . This suggests that this compound may possess comparable antibacterial potency.
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cell Line Studies : Research indicates that thiourea derivatives can induce apoptosis in various cancer cell lines. For instance, studies have reported IC50 values ranging from 3 to 14 µM for some thioureas against pancreatic and breast cancer cells .
- Mechanisms : The anticancer activity is often attributed to the ability of thioureas to target specific molecular pathways involved in cancer progression, such as angiogenesis inhibition and modulation of cell signaling pathways .
Additional Biological Activities
Beyond antibacterial and anticancer effects, this compound exhibits a range of other biological activities:
- Antimicrobial Activity : In addition to antibacterial effects, thioureas have demonstrated antifungal and antiviral activities. This broad spectrum makes them valuable candidates for further drug development .
- Analgesic and Anti-inflammatory Properties : Some studies suggest that thioureas may also possess analgesic and anti-inflammatory properties, contributing to their therapeutic potential in treating various conditions .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Study on Antibacterial Effects : A recent study evaluated the efficacy of various thiourea derivatives against E. coli. The results indicated that compounds with longer alkyl chains exhibited decreased antibacterial activity due to membrane disruption mechanisms .
- Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that certain thiourea derivatives could significantly reduce cell viability through apoptosis induction, with notable changes in cell morphology observed at higher concentrations .
Q & A
Q. How can researchers ensure methodological transparency in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
